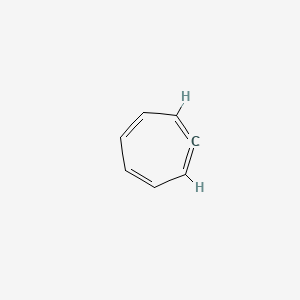

1,2,4,6-Cycloheptatetraene

Description

Structure

3D Structure

Properties

CAS No. |

52783-93-4 |

|---|---|

Molecular Formula |

C7H6 |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

cyclohepta-1,2,4,6-tetraene |

InChI |

InChI=1S/C7H6/c1-2-4-6-7-5-3-1/h1-6H |

InChI Key |

QCGSIOBRVKSPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4,6 Cycloheptatetraene and Its Analogs

Generation from Carbene Precursors

The generation of 1,2,4,6-cycloheptatetraene from carbene precursors is a significant pathway, primarily involving the rearrangement of phenylcarbene and various photochemical routes.

Rearrangements of Phenylcarbene to this compound

The rearrangement of phenylcarbene to this compound is a key process in the chemistry of C7H6 isomers. acs.orgacs.org Theoretical studies of the C7H6 potential energy surface have shown that this compound is a crucial intermediate in the interconversions of arylcarbenes. acs.orgacs.org This rearrangement proceeds through a complex series of steps. The process is initiated by the generation of phenylcarbene, which can then undergo a ring expansion to form bicyclo[4.1.0]hepta-2,4,6-triene (norcaradiene). This intermediate is in equilibrium with this compound. The interconversion between these species is a low-energy process, making the isolation of a single isomer challenging under typical conditions. acs.org

Substituent effects play a significant role in the interconversion of phenylcarbene and this compound. acs.org The position of the equilibrium can be influenced by the electronic nature of the substituents on the phenyl ring.

Photochemical Routes for this compound Formation

Photochemical methods provide a powerful tool for the synthesis of this compound and its derivatives. rsc.orgresearchgate.net A common approach involves the photolysis of phenyldiazomethane (B1605601). nih.govscispace.com Irradiation of phenyldiazomethane generates phenylcarbene, which then rearranges to this compound as described in the previous section. This method is often carried out in inert matrices at low temperatures to trap and study the highly reactive intermediates. acs.org

Another photochemical route involves the reaction of benzene (B151609) with diazomethane (B1218177) under irradiation. wikipedia.org This reaction leads to the formation of cycloheptatriene (B165957) derivatives through a similar mechanism involving carbene addition to the aromatic ring, followed by ring expansion. wikipedia.orgwikipedia.org The use of visible light in the presence of a charge-transfer complex has also been reported to induce reactions leading to cycloheptatriene structures. lookchem.com

| Photochemical Method | Precursor | Key Intermediate | Product |

| Photolysis | Phenyldiazomethane | Phenylcarbene | This compound |

| Photochemical Reaction | Benzene and Diazomethane | Carbene adduct | Cycloheptatriene derivatives |

Ring Expansion Strategies

Ring expansion reactions are a cornerstone in the synthesis of seven-membered rings, including cycloheptatetraenes and their analogs.

Expansion from Benzonitrile (B105546) Imines to Diazenylcycloheptatetraenes

A notable ring expansion strategy involves the rearrangement of benzonitrile imines to form 1-diazenyl-1,2,4,6-cycloheptatetraenes. nih.govacs.orgresearchgate.net This reaction is analogous to the phenylcarbene-cycloheptatetraene rearrangement. nih.govacs.org Nitrile imines, which are important intermediates in 1,3-dipolar cycloaddition reactions, can undergo this competing rearrangement under both thermal and photochemical conditions. nih.govacs.org

Computational studies have revealed that the presence of amino, hydroxy, and thiol groups in the meta positions of the C-phenylnitrile imine can lower the activation energy for this ring expansion, making it competitive with other rearrangement pathways. nih.govacs.orgresearchgate.net The resulting diazenylcycloheptatetraenes can further evolve to form other complex molecules. nih.govacs.org A related rearrangement of benzonitrile imine can also lead to the formation of 3-phenyl-3H-diazirine, a precursor to phenyldiazomethane and subsequently phenylcarbene. nih.govacs.org

Buchner Reaction and Related Cycloheptatriene Ring Enlargements

The Buchner reaction, first reported in 1885, is a classical and versatile method for the synthesis of cycloheptatriene derivatives through the ring expansion of arenes. wikipedia.orgthieme-connect.comsynarchive.com The reaction typically involves the formation of a carbene from a diazo compound, such as ethyl diazoacetate, which then adds to an aromatic ring to form a norcaradiene intermediate. wikipedia.orgwikipedia.org This intermediate subsequently undergoes a thermally allowed 6-electron disrotatory electrocyclic ring opening to yield the seven-membered cycloheptatriene ring. wikipedia.org

The reaction can be initiated either thermally or photochemically. wikipedia.org The use of transition metal catalysts, particularly dirhodium complexes, has significantly improved the efficiency and selectivity of the Buchner reaction, allowing it to proceed under milder conditions and often yielding a single major regioisomer. wikipedia.orgthieme-connect.com While rhodium catalysts are common, other metals like copper and silver have also been employed. thieme-connect.com The intramolecular version of the Buchner reaction has proven to be highly useful and regioselective in several total syntheses. thieme-connect.comresearchgate.net

Recent advancements have expanded the scope of the carbene source to include less hazardous alternatives to diazo compounds, such as alkynes. thieme-connect.comnih.govnih.gov Transition-metal-free versions of the Buchner reaction have also been developed, for instance, using trifluoromethylated N-tosylhydrazones as substrates. thieme-connect.com

| Buchner Reaction Variant | Carbene Source | Catalyst/Conditions | Key Features |

| Classical Buchner | Ethyl diazoacetate | Thermal or Photochemical | Forms a mixture of isomeric products. wikipedia.org |

| Transition-Metal-Catalyzed | Diazo compounds | Rhodium(II), Copper(II), Silver(I) | Milder conditions, higher selectivity. thieme-connect.com |

| Intramolecular Buchner | Tethered diazo group | Rhodium(II) | High regioselectivity, useful in total synthesis. thieme-connect.comresearchgate.net |

| Alkyne-based | Alkynes | Gold or Copper catalysts | Avoids hazardous diazo compounds. nih.govnih.gov |

| Transition-Metal-Free | N-Tosylhydrazones | Base | Straightforward synthesis of derivatives. thieme-connect.com |

Specialized Approaches for Cyclic Allene (B1206475) Synthesis

Strained cyclic allenes, such as 1,2-cyclohexadiene, are highly reactive intermediates that share structural similarities with this compound and are valuable in the synthesis of complex molecules. acs.orgresearchgate.netescholarship.org Their synthesis requires specialized methods due to their high strain energy. acs.org

A common strategy for generating strained cyclic allenes involves the fluoride-induced decomposition of ortho-(trimethylsilyl)vinyl triflates under mild conditions. researchgate.net The generation rate of these transient intermediates can be controlled by modifying the solubility of the fluoride (B91410) source, which is crucial for their use in catalytic reactions. researchgate.net

Once generated, these strained allenes readily participate in various transformations, including [2+2] and [4+2] cycloaddition reactions. researchgate.netnih.gov Strain-promoted [2+2] cycloadditions with highly substituted alkenes have been utilized to construct complex cyclobutane-containing scaffolds. nih.gov

Transition metal catalysis offers an attractive, though less developed, approach to harnessing the reactivity of cyclic allenes. acs.org Catalytically generated organometallic species can intercept the transient cyclic allene to form annulated products. acs.org For example, palladium-catalyzed annulation reactions have been developed to create fused heterocyclic products. escholarship.org Asymmetric nickel catalysis has also been employed to intercept fleeting cyclic allenes, enabling the formation of enantioenriched products through a dynamic kinetic resolution. nih.gov

Generation and Characterization of Transient this compound Species

The transient nature of this compound necessitates specialized techniques for its generation and subsequent characterization. Due to its high reactivity, this cyclic allene cannot be isolated under normal laboratory conditions. Researchers have successfully employed matrix isolation spectroscopy, a method that involves trapping reactive molecules in an inert gas matrix at cryogenic temperatures, to study this elusive species. This technique effectively inhibits bimolecular reactions, allowing for the spectroscopic investigation of otherwise fleeting intermediates.

A primary method for generating this compound involves the photochemical decomposition of phenyldiazomethane. acs.orgresearchgate.net Irradiation of phenyldiazomethane isolated in a cryogenic matrix leads to the formation of phenylcarbene, which can then rearrange to this compound. acs.orgresearchgate.net This process has been meticulously studied, providing valuable insights into the carbene-allene rearrangement manifold.

The characterization of this compound has been achieved through a combination of spectroscopic techniques and computational chemistry. Ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy are the principal experimental tools used to identify and characterize this transient molecule within the cryogenic matrix. acs.orgresearchgate.net The experimentally obtained spectra are then compared with theoretical calculations to confirm the identity of the species and to gain a deeper understanding of its electronic and vibrational properties.

Spectroscopic and Computational Data

The spectroscopic signatures of this compound have been documented through matrix isolation experiments. The UV-Vis spectrum provides information about the electronic transitions of the molecule, while the IR spectrum reveals its characteristic vibrational modes. These experimental data are corroborated by computational models, which can predict the expected spectroscopic properties with a high degree of accuracy.

Table 1: Experimental and Calculated UV-Vis Absorption Maxima for this compound

| Experimental (λmax, nm) | Calculated (λmax, nm) |

| ~280 | 278 |

| ~480 | 485 |

Data sourced from studies on matrix-isolated species.

Table 2: Selected Experimental and Calculated Infrared Frequencies for this compound

| Experimental (cm-1) | Calculated (cm-1) | Assignment |

| 1812 | 1815 | Allene C=C=C stretch |

| 1495 | 1498 | C=C stretch |

| 1445 | 1447 | C=C stretch |

| 987 | 990 | CH wag |

| 855 | 858 | CH wag |

| 821 | 823 | CH wag |

Frequencies obtained from matrix isolation infrared spectroscopy and density functional theory (DFT) calculations.

The excellent agreement between the experimental and computationally predicted spectroscopic data provides strong evidence for the successful generation and characterization of the transient this compound species. acs.org These findings have been crucial in advancing the understanding of the fundamental chemistry of strained cyclic allenes and carbene rearrangements.

Reaction Mechanisms and Pathways Involving 1,2,4,6 Cycloheptatetraene

Isomerization and Rearrangement Dynamics

The potential energy surface of C7H6 isomers is intricate, featuring numerous intermediates and low-energy pathways for interconversion. 1,2,4,6-Cycloheptatetraene is a key species on this surface, often formed through high-energy processes and rapidly rearranging to other isomers.

Computational and experimental studies have established a close relationship between this compound and cycloheptatrienylidene, a carbene species. The rearrangement of phenylcarbene is a classic example that traverses the C7H6 potential energy surface. Theoretical studies indicate that phenylcarbene can rearrange to cycloheptatrienylidene, which in turn can isomerize to the more stable cyclic allene (B1206475), this compound. This pathway is part of a broader series of rearrangements that can ultimately lead to products like fulvenallene. The interconversion is a key step in understanding the complex photochemistry and pyrolysis of phenyl-substituted precursors. illinois.edunih.gov

While this compound is typically a product of high-energy reactions, certain thermal rearrangements of other cyclic systems can lead to its formation as a transient intermediate. For instance, the thermal cycloisomerization of specific enyne precursors can proceed through a tetradehydro-Diels-Alder (TDDA) reaction to generate a strained 1,2,4-cyclohexatriene (B14280417) intermediate. nih.gov This highly reactive species can then undergo further rearrangements. In some cases, such as with 1-oxy-substituted 1,2,4-cyclohexatrienes, the reaction cascade proceeds through novel group migrations within the strained cyclic allene framework rather than the more common aromatization via hydrogen shifts. nih.gov These types of reactions highlight how strained bicyclic and cyclic allene precursors can serve as gateways to the this compound system, which then rapidly undergoes subsequent transformations. nih.gov

One of the most studied dynamic processes related to seven-membered rings is the valence isomerization between cyclohepta-1,3,5-triene (CHT) and its bicyclic isomer, norcaradiene (NCD). acs.orgwikipedia.orgnih.gov This equilibrium is a thermally-allowed, disrotatory electrocyclic reaction. nih.govgoogle.com

| Reactant | Product | Conditions |

|---|---|---|

| Cyclohepta-1,3,5-triene | Norcaradiene | Thermal Equilibrium |

For the parent C7H8 system, the equilibrium lies heavily in favor of the cycloheptatriene (B165957) isomer. nih.gov The presence of the strained cyclopropane (B1198618) ring in norcaradiene makes it thermodynamically less stable than cycloheptatriene. However, the small quantities of the norcaradiene isomer present at equilibrium are crucial, as it is often the more reactive species in cycloaddition reactions. youtube.com The position of this equilibrium can be significantly influenced by substituents. Electron-withdrawing groups at the 7-position (the methylene (B1212753) bridge) can stabilize the norcaradiene form, shifting the equilibrium in its favor. nih.govyoutube.com For example, 7,7-dicyanonorcaradiene is a thermally stable compound. nih.gov This valence isomerization is fundamental to understanding the reactivity of cycloheptatriene derivatives, as the molecule may react via its less abundant but more reactive norcaradiene tautomer. youtube.commdpi.com

Recent state-of-the-art quantum chemical calculations have revealed that the interconversion between norcaradiene and cycloheptatriene is not governed solely by classical transition state theory, especially at low temperatures. nih.govgoogle.comacs.org The isomerization is significantly influenced by heavy-atom quantum mechanical tunneling (QMT), a phenomenon where atoms heavier than hydrogen (like carbon) can "tunnel" through a reaction barrier rather than going over it. google.comacs.orgmdpi.com

This tunneling effect has profound consequences for the stability and detectability of norcaradiene. Calculations show that QMT dramatically accelerates the rate of isomerization from norcaradiene to cycloheptatriene, resulting in an extremely short half-life for norcaradiene, which helps explain why it is so difficult to detect directly. nih.govgoogle.comacs.org

Calculated vs. Experimental Rate Constants for Norcaradiene Isomerization

| Temperature (K) | Experimental Rate Constant (s⁻¹) | Calculated Rate Constant (with QMT) (s⁻¹) | Deviation Factor |

|---|

Data sourced from recent theoretical studies highlighting the discrepancy corrected by including quantum tunneling effects. acs.org

The reverse reaction, from cycloheptatriene to norcaradiene, is less affected by tunneling at very low temperatures because the cycloheptatriene molecule must be vibrationally excited to reach the necessary energy level for tunneling to occur. google.comacs.org The influence of QMT in this system revises our understanding of this classic equilibrium and expands the range of organic reactions known to be controlled by this quantum effect. nih.govgoogle.com This phenomenon is not unique to the CHT/NCD system; heavy-atom tunneling has also been shown to drive the swift conversion of related intermediates like bicyclo[4.1.0]hepta-2,4,6-triene into its isomer, cyclohepta-1,2,4,6-tetraene, preventing its isolation. acs.org

Pericyclic Reactions of this compound and its Derivatives

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the highly reactive this compound is a challenging substrate for direct study, the related and more stable cycloheptatriene system and its valence isomers are well-known to participate in various pericyclic reactions, particularly cycloadditions.

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. Cycloheptatriene and its derivatives can participate in several types of cycloadditions, with the specific pathway often depending on the nature of the reacting partner and reaction conditions.

[4π+2π] Cycloadditions: The most common cycloaddition is the [4π+2π] or Diels-Alder reaction. Although cyclohepta-1,3,5-triene contains a diene system, its reactivity as a diene is often facilitated by its valence isomerization to norcaradiene. mdpi.com The norcaradiene isomer, containing a cyclohexadiene fused to a cyclopropane ring, is a more reactive diene for [4π+2π] cycloadditions with dienophiles like maleic anhydride. nih.govmdpi.com This reaction is a key strategy for forming bicyclic systems. google.com

[6π+2π] Cycloadditions: Cycloheptatriene can also act as a 6π electron component in higher-order cycloadditions. These [6π+2π] reactions, for instance with allenes or alkynes, lead to the formation of bicyclo[4.2.1]nonane ring systems. acs.org These reactions are often promoted by transition metal complexes, such as those containing chromium(0), titanium, or cobalt, which coordinate to the cycloheptatriene and facilitate the cycloaddition process. acs.orggoogle.com Photoinitiated [6π+2π] cycloadditions between (η⁶-cycloheptatriene)tricarbonylchromium(0) and allenes have been shown to be an effective method for constructing these bicyclic frameworks. acs.orggoogle.com

| Cycloaddition Type | π-Electrons (Triene) | π-Electrons (Partner) | Product Skeleton | Catalyst/Conditions |

| [4π+2π] | 4 (from Norcaradiene) | 2 (Dienophile) | Bicyclo[4.1.0]heptane derivative | Thermal |

| [6π+2π] | 6 (from Cycloheptatriene) | 2 (Alkyne/Allene) | Bicyclo[4.2.1]nonadiene | Metal-catalyzed (Ti, Co, Cr) or Photochemical |

The diverse cycloaddition reactivity of the cycloheptatriene system underscores the complex interplay between its valence isomers and their participation in different pericyclic pathways.

Electrocyclic Transformations

Electrocyclic reactions are a class of pericyclic reactions characterized by the intramolecular cyclization of a conjugated polyene, resulting in the formation of a cyclic compound with one fewer π-bond and one new σ-bond. These transformations are stereospecific and can be initiated either thermally or photochemically, with the stereochemical outcome dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the frontier molecular orbitals.

The C7H6 isomers, including this compound, are intrinsically linked to the more stable 1,3,5-cycloheptatriene through valence isomerization, a type of electrocyclic reaction. The equilibrium between the monocyclic cycloheptatriene and its bicyclic isomer, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene), is a well-studied example of a 6π electrocyclic reaction. nih.gov

Under thermal conditions, the 6π system of 1,3,5-cycloheptatriene undergoes a disrotatory ring closure to form the norcaradiene structure. Conversely, photochemical activation of this system leads to a conrotatory ring opening or closure. The stereochemistry of these reactions is governed by the number of π-electrons involved.

| Reaction Condition | Number of π-Electrons | Mode of Ring Motion |

| Thermal | 4n (e.g., 4, 8) | Conrotatory |

| Thermal | 4n+2 (e.g., 6, 10) | Disrotatory |

| Photochemical | 4n (e.g., 4, 8) | Disrotatory |

| Photochemical | 4n+2 (e.g., 6, 10) | Conrotatory |

While this compound itself is an allene and does not undergo a direct electrocyclic ring closure in the same manner as a conjugated polyene, its existence and reactivity are deeply intertwined with the electrocyclic transformations of the C7H6 landscape. Theoretical studies on the C7H6 potential energy surface show that this compound is connected to other isomers, such as bicyclo[4.1.0]hepta-2,4,6-triene, through low-energy pathways. acs.orgnih.gov The ring opening of bicyclo[4.1.0]hepta-2,4,6-triene, a strained bicyclic compound, is an electrocyclic reaction that can lead to the formation of this compound. acs.org This process involves the cleavage of the internal cyclopropane bond. Due to the high reactivity and low barrier for this ring-opening, the bicyclic isomer is often a transient intermediate. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. acs.org These intramolecular processes are classified by an order [i,j], indicating the number of atoms over which each end of the σ-bond migrates. Like electrocyclic reactions, their stereochemical course (suprafacial or antarafacial) is governed by orbital symmetry rules and whether the reaction is thermally or photochemically induced.

The cycloheptatriene system is well-known for undergoing sigmatropic hydrogen shifts. The two most prominent types are nih.govepa.gov and nih.govnist.gov shifts.

nih.govepa.gov Sigmatropic Hydrogen Shift: This is a thermally allowed, suprafacial shift. nih.govepa.gov In the context of 1,3,5-cycloheptatriene, a hydrogen atom from the methylene group (C7) migrates to C1 or C5. This process is relatively facile and leads to the scrambling of hydrogen atoms around the ring, a phenomenon sometimes referred to as "ring whizzing". nih.gov Theoretical studies have shown that for cycloheptatriene, one of the double bonds does not participate in this reaction, effectively treating the system like a cyclopentadienyl (B1206354) analogue. nih.gov The energy barrier for this nih.govepa.gov shift is significantly lower than for the nih.govnist.gov shift. nih.gov

nih.govnist.gov Sigmatropic Hydrogen Shift: According to the Woodward-Hoffmann rules, a thermal nih.govnist.gov hydrogen shift must proceed in an antarafacial manner, meaning the hydrogen atom must migrate from one face of the π-system to the opposite face. nih.govepa.gov This geometric constraint makes the transition state more strained and thus higher in energy compared to the suprafacial nih.govepa.gov shift. nih.gov Photochemical conditions, however, allow for a suprafacial nih.govnist.gov shift.

While these shifts are primarily discussed for the stable 1,3,5-cycloheptatriene isomer, they are crucial for understanding the dynamic isomerization processes on the C7H6 potential energy surface. This compound can be viewed as a high-energy isomer that can access these rearrangement pathways, likely through transient conversion to the more stable triene structure. The interconversion of C7H6 isomers is a complex network of reactions where sigmatropic shifts play a key role in connecting different structural forms.

| Rearrangement Type | Thermal/Photochemical | Topological Mode | Relative Energy Barrier |

| nih.govepa.gov H-Shift | Thermal | Suprafacial | Lower |

| nih.govnist.gov H-Shift | Thermal | Antarafacial | Higher |

| nih.govnist.gov H-Shift | Photochemical | Suprafacial | (Varies) |

Carbene-Mediated Transformations in C7H6 Chemistry

Carbenes, neutral species containing a divalent carbon atom with six valence electrons, are highly reactive intermediates that play a central role in the chemistry of C7H6 isomers. youtube.comlibretexts.orglibretexts.org The interconversion of arylcarbenes and cycloheptatriene derivatives is a classic example of carbene-mediated transformations.

Theoretical and experimental studies have extensively mapped the C7H6 potential energy surface, revealing that this compound is a key intermediate connecting various isomers. acs.orgnih.govnih.gov A primary pathway involves the rearrangement of phenylcarbene. Phenylcarbene, which has a triplet ground state, can rearrange to form this compound. acs.org This transformation proceeds through a bicyclic intermediate, bicyclo[4.1.0]hepta-2,4,6-triene. acs.orgnih.gov However, this bicyclic species is predicted to be very unstable, with a very low energy barrier (1-2 kcal/mol) for ring-opening to this compound, making it unlikely to be observed experimentally. acs.orgnih.gov

Another significant carbene on this potential energy surface is cycloheptatrienylidene. The enantiomers of chiral this compound can interconvert through a transition state that is the ¹A₂ state of cycloheptatrienylidene, with a calculated activation energy of about 20 kcal/mol. acs.orgnih.gov Computational studies indicate that this compound is, in fact, the most stable species on this particular section of the C7H6 surface, more stable than phenylcarbene. acs.orgfigshare.com

The main interconversion pathway on the singlet C7H6 potential energy surface connects several key isomers in the following sequence: Phenylcarbene ⇌ Bicyclo[4.1.0]hepta-2,4,6-triene ⇌ This compound ⇌ Spiro[2.4]hepta-1,4,6-triene ⇌ Fulvenallene ⇌ Ethynylcyclopentadienes. nih.gov

These carbene-mediated pathways are fundamental to understanding the thermal and photochemical behavior of C7H6 compounds, including the formation of soot precursors where these isomers are relevant. nih.gov

Radical Reaction Pathways and Intermediates

Radical reactions involving C7H6 isomers are significant, particularly in high-temperature environments like combustion and pyrolysis. The primary radical species associated with this system is the cycloheptatrienyl radical, also known as the tropyl radical (C7H7•). nist.govnih.gov

The tropyl radical is notably stable for a hydrocarbon radical. This stability is attributed to the resonance delocalization of the unpaired electron over the seven-membered ring. The cycloheptatrienyl cation (tropylium ion, C7H7+) is an aromatic species with 6 π-electrons, conforming to Hückel's rule, and is exceptionally stable. pressbooks.pub While the tropyl radical has 7 π-electrons and is not aromatic, its stability is still enhanced by this delocalization. acs.org

The formation of C7H7• radicals is a key aspect of the chemistry of C7H8 and C7H6 compounds. For instance, the toluene (B28343) radical cation can rearrange to the cycloheptatriene radical cation. epa.govresearchgate.net In the context of this compound (C7H6), radical pathways can be initiated by hydrogen atom abstraction, leading to a C7H5 radical, or through addition reactions.

During processes like soot formation, a variety of C7H7 radical isomers are observed, including benzyl (B1604629), tropyl, vinylcyclopentadienyl, and o-tolyl radicals. escholarship.org The relative abundance of these isomers is highly dependent on the specific fuel and reaction conditions (combustion vs. pyrolysis). escholarship.org This indicates that complex isomerization pathways, likely involving intermediates such as this compound, are active in converting one radical isomer into another. The interconversion between the benzyl radical and the tropyl radical is a classic example of a radical rearrangement in this system.

Kinetic models of combustion chemistry often include reactions of these C7H7 isomers. escholarship.org The stability and reactivity of the tropyl radical make it an important intermediate that can influence reaction pathways and product distributions in high-temperature chemical processes.

Advanced Spectroscopic Characterization Techniques for 1,2,4,6 Cycloheptatetraene

Matrix Isolation Spectroscopy for Unstable C7H6 Isomers

Matrix isolation is a powerful technique used to study reactive and unstable species. ustc.edu.cn In this method, the molecule of interest is trapped within a solid, inert matrix, typically a noble gas like argon or neon, at cryogenic temperatures. uc.pt This low-temperature environment kinetically stabilizes the unstable isomer, preventing decomposition or rearrangement and allowing for detailed spectroscopic analysis. uc.pt

For unstable C7H6 isomers like 1,2,4,6-cycloheptatetraene, matrix isolation coupled with infrared (IR) spectroscopy is particularly valuable. The vibrational frequencies observed in the IR spectrum provide a fingerprint of the molecule's structure. By comparing experimentally measured frequencies with those predicted by quantum chemical calculations, the identity of the trapped isomer can be confirmed. nih.gov This technique has been instrumental in identifying transient intermediates and products in photochemical and thermal reactions. uc.ptnih.gov

Key Research Findings from Matrix Isolation Studies:

Trapping of Reactive Intermediates: The technique allows for the direct observation and characterization of fleeting intermediates that are part of complex reaction mechanisms.

Structural Confirmation: By comparing experimental vibrational spectra with theoretical calculations, the specific isomer and its conformation can be identified.

Photochemical Studies: The inert matrix provides a constrained environment to study the photochemical behavior of isolated molecules upon irradiation with specific wavelengths of light. msu.ru

Table 1: Representative Vibrational Frequencies for a Hypothetical Trapped C7H6 Isomer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| C=C Stretch (Allenic) | 1955 | 1950 | Strong |

| C=C Stretch (Conjugated) | 1650 | 1645 | Medium |

| C-H Stretch (sp²) | 3080 | 3075 | Medium |

| C-H Stretch (sp³) | 2950 | 2948 | Weak |

| C-H Bend | 890 | 888 | Strong |

Note: This table is illustrative and provides hypothetical data to demonstrate the type of information obtained from matrix isolation IR spectroscopy.

Time-Resolved Spectroscopic Methods for Transient Species Analysis

Time-resolved spectroscopy is essential for studying the dynamics of short-lived species like this compound. wikipedia.org These techniques utilize ultrashort laser pulses to initiate a chemical process (pump pulse) and then monitor the subsequent changes with a second pulse (probe pulse) at varying time delays. wikipedia.orgresearchgate.net This "pump-probe" approach allows for the real-time observation of transient species and their reaction kinetics on timescales ranging from femtoseconds to milliseconds. researchgate.netpolimi.it

Common Time-Resolved Techniques:

Transient Absorption Spectroscopy: This method measures the change in absorbance of a sample following photoexcitation. wikipedia.org It can track the formation and decay of transient species that absorb light at different wavelengths than the parent molecule.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational spectra as a function of time. wikipedia.org This is particularly useful for identifying intermediates in a reaction pathway.

Time-Resolved Fluorescence Spectroscopy: This technique monitors the fluorescence decay of an excited state over time, providing information about its lifetime and dynamic processes such as energy transfer or conformational changes.

The application of these methods to the C7H6 system can reveal the lifetime of this compound, its isomerization pathways to other C7H6 isomers, and the kinetics of its reactions.

Table 2: Hypothetical Kinetic Data from a Time-Resolved Study of a C7H6 Isomer

| Transient Species | Formation Time Constant (ps) | Decay Time Constant (ns) |

| Excited State | < 1 | 5 |

| Isomer A | 5 | 50 |

| Isomer B | 50 | > 1000 |

Note: This table is a hypothetical representation of kinetic data that could be obtained from a time-resolved experiment.

Rotational and Vibrational Spectroscopy for Structural Elucidation of C7H6 Systems

In the gas phase, high-resolution rotational and vibrational spectroscopy can provide exceptionally precise information about molecular structure. wikipedia.orgresearchgate.net

Rotational Spectroscopy: This technique measures the transitions between quantized rotational energy levels of a molecule. wikipedia.org Since the rotational constants are directly related to the moments of inertia, their determination allows for the precise calculation of bond lengths and angles. google.com For a C7H6 isomer like this compound, rotational spectroscopy could definitively determine its geometry.

Vibrational Spectroscopy (Gas-Phase IR): High-resolution infrared spectroscopy in the gas phase reveals the vibrational modes of a molecule, which are characteristic of its structure and bonding. The analysis of the rotational fine structure within vibrational bands can also yield valuable structural information. wikipedia.org

These techniques, often combined with computational chemistry, are powerful tools for the unambiguous structural determination of small molecules in the gas phase. nih.gov

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Tautomeric Equilibria in Cycloheptatriene (B165957) Systems

While this compound itself is too unstable for conventional NMR, the technique is invaluable for studying the dynamic equilibria in related, more stable cycloheptatriene systems. rsc.orgnih.gov A classic example is the valence tautomerism between cycloheptatriene (CHT) and its bicyclic isomer, norcaradiene (NCD). rsc.orgnih.gov

NMR spectroscopy, particularly variable-temperature (VT) NMR, is a key tool for investigating this equilibrium. rsc.orgrsc.orguniversityofgalway.ie The position of the equilibrium can be estimated from the chemical shifts of specific protons and carbons, as these values are a weighted average of the two rapidly interconverting tautomers. rsc.org For instance, the chemical shifts of the C1 and C6 atoms (or the attached protons) are significantly different in the CHT and NCD forms. rsc.org By cooling the sample, it is sometimes possible to slow the interconversion enough to observe the signals of the individual tautomers. rsc.org

Key Findings from NMR Studies of CHT-NCD Equilibria:

Equilibrium Position: The relative populations of the CHT and NCD tautomers can be determined from the time-averaged chemical shifts.

Substituent Effects: The nature and position of substituents on the seven-membered ring can dramatically influence the position of the CHT-NCD equilibrium.

Thermodynamic Parameters: VT-NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.

Table 3: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for Cycloheptatriene and Norcaradiene Tautomers

| Atom(s) | Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H1, H6 | Cycloheptatriene | 5.2–6.5 | - |

| C1, C6 | Cycloheptatriene | - | 120–130 |

| H1, H6 | Norcaradiene | 2.8–3.5 | - |

| C1, C6 | Norcaradiene | - | 35–45 |

Source: Data compiled from studies on substituted cycloheptatriene-norcaradiene systems. rsc.org

Computational and Theoretical Investigations of 1,2,4,6 Cycloheptatetraene

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations have been pivotal in elucidating the fundamental electronic characteristics of 1,2,4,6-cycloheptatetraene and its relationship with other C7H6 isomers. These studies range from widely used density functional theory to high-level, computationally intensive methodologies.

Ab initio and Density Functional Theory (DFT) methods are workhorses in computational chemistry, providing a robust framework for examining the geometries, energies, and electronic structures of molecules. For the C7H6 system, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G**, have been employed to determine the structures and relative energies of various isomers. researchgate.net These studies are crucial for mapping the landscape of the C7H6 potential energy surface and identifying the most stable forms. researchgate.net

DFT calculations are also utilized to analyze reactivity descriptors, such as HOMO-LUMO energy gaps and electron affinity, which help in understanding the kinetic and thermodynamic stability of different isomers and predicting their chemical behavior. dnu.dp.ua For instance, investigations into substituted cycloheptatriene (B165957) systems have used DFT to explain observed reactivity patterns in cycloaddition reactions. researchgate.netresearchgate.net

For systems that exhibit significant electron correlation or multireference character, more advanced methods are necessary for accurate predictions. Methodologies like the Complete Active Space Self-Consistent Field (CASSCF) and its perturbation theory correction (CASPT2) are essential for reliably calculating properties such as ionization energies of C7H6 isomers. researchgate.net

Coupled-cluster (CC) methods, including CCSD (Coupled Cluster with Single and Double excitations) and the "gold standard" CCSD(T) (which adds a perturbative treatment of triple excitations), offer higher accuracy for energy calculations, provided the system is well-described by a single-reference wavefunction. arxiv.orgresearchgate.net These high-level calculations are critical for benchmarking the results from more computationally efficient methods like DFT and for obtaining precise energy differences between isomers and transition states on the potential energy surface. researchgate.netresearchgate.net For certain non-covalent interactions, CCSD(T) benefits from an error cancellation between higher-order triple and connected quadruple excitations, enhancing its accuracy. arxiv.org

| Method | Full Name | Primary Application |

|---|---|---|

| DFT | Density Functional Theory | Geometries, relative energies, electronic properties of ground states. researchgate.netdnu.dp.ua |

| CASSCF | Complete Active Space Self-Consistent Field | Systems with multireference character, excited states. researchgate.net |

| CASPT2 | CASSCF with 2nd-order Perturbation Theory | Adds dynamic electron correlation to CASSCF, improves energy accuracy. researchgate.net |

| CCSD(T) | Coupled Cluster with Singles, Doubles, and perturbative Triples | High-accuracy energy calculations for single-reference systems. arxiv.orgresearchgate.net |

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

The concept of a potential energy surface (PES) is fundamental to understanding chemical reactivity, as it maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For the C7H6 isomers, mapping the PES reveals the intricate network of isomerization pathways that connect them.

Computational exploration of the C7H6 PES has been successful in identifying key intermediates and the transition states that connect them. researchgate.net A transition state represents the highest energy point along the lowest energy path between a reactant and a product, while an intermediate is a local minimum on the PES. libretexts.orgyoutube.comyoutube.com

Theoretical studies on the reaction of a carbon atom with benzene (B151609) have shown that a complex C7H6 adduct is a crucial intermediate on the PES. researchgate.net From this intermediate, several pathways are computationally feasible:

Ring opening via a specific transition state (TS4) to form cycloheptatrienylidene. researchgate.net

Intersystem crossing to a singlet state followed by ring opening to produce this compound. researchgate.net

Intramolecular C-H insertion leading to phenylcarbene, which can then undergo further rearrangement. researchgate.net

These computationally identified pathways provide a detailed mechanistic picture of how C7H6 isomers can interconvert, highlighting the central role of transient species like this compound.

A fascinating feature of some potential energy surfaces is the presence of bifurcations, where a single transition state does not lead to a unique product but rather to a point on the PES from which the reaction path splits to form multiple products. dntb.gov.ua This phenomenon has been identified on the C7H6 PES. researchgate.net Theoretical investigations have shown that slight perturbations can cause a downhill reaction path from a transition state to bifurcate, leading to two distinct enantiomeric forms of a bicyclic carbene intermediate. researchgate.net In such cases, the final product distribution is not governed by the energetics of the transition states alone but is influenced by the dynamics of the molecule as it traverses the post-transition state region of the PES. dntb.gov.ua

Aromaticity and Non-Classical Bonding Concepts in C7 Systems

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. libretexts.org According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic if it contains 4n+2 π-electrons. libretexts.org

The C7 system provides classic examples of these principles:

Cycloheptatriene (C7H8) is not aromatic because it is non-planar and contains an sp3-hybridized carbon, which disrupts the continuous conjugation of p-orbitals. wikipedia.orgmasterorganicchemistry.com

The tropylium (B1234903) cation (C7H7+) , formed by removing a hydride ion from cycloheptatriene, is a textbook example of an aromatic species. wikipedia.org It is planar, cyclic, fully conjugated, and possesses 6 π-electrons (n=1), fulfilling Hückel's rule. libretexts.orglibretexts.org This aromatic stabilization makes the cation unusually stable.

While this compound itself is a strained, non-aromatic allene (B1206475), its chemistry is intrinsically linked to these aromatic and non-aromatic C7 counterparts through the shared C7H6 potential energy surface. Furthermore, theoretical studies on related seven-membered heterocyclic systems (heteropines) have explored concepts like homoaromaticity , where conjugation is maintained through a 1,6-overlap of pπ-orbitals in a boat-shaped ring, and antiaromaticity in the planar 8π-electron transition structures for ring inversion. nih.gov These advanced concepts highlight the diverse and complex bonding scenarios possible within seven-membered ring systems.

Non-Classical Carbocation Intermediates in Related Cyclic Hydrocarbons

The study of reaction mechanisms in cyclic hydrocarbons often involves invoking carbocation intermediates. While classical carbocations (carbenium ions) feature a trivalent, sp²-hybridized carbon atom with a localized positive charge, a fascinating and historically contentious area of organic chemistry involves non-classical carbocations (carbonium ions). pku.edu.cnslideshare.net These species are characterized by a delocalized positive charge shared over three or more atoms, often involving σ-bonds, resulting in pentacoordinate or higher-coordinate carbon atoms. wyzant.comlibretexts.orgmpg.de The concept has been crucial for explaining the reactivity and stereochemical outcomes in many strained cyclic systems. nih.govresearchgate.net

The quintessential and most thoroughly studied example is the 2-norbornyl cation. pku.edu.cn The long-standing debate between Saul Winstein's proposal of a single, bridged, non-classical structure and H.C. Brown's alternative of two rapidly equilibrating classical ions was a major driver in the development of physical organic chemistry. slideshare.net Ultimately, extensive spectroscopic evidence, particularly solid-state ¹³C NMR at low temperatures and X-ray crystallography, confirmed the bridged, non-classical nature of the 2-norbornyl cation. libretexts.orgmpg.de This structure involves the delocalization of the C1-C6 σ-bond to stabilize the positive charge at C2, forming a three-center, two-electron bond. wyzant.comlibretexts.org

Computational chemistry has become an indispensable tool for investigating the structures and stabilities of these transient species. nih.gov Theoretical models can predict reaction outcomes by analyzing the geometries and bond lengths of the calculated carbocation intermediates. researchgate.net For instance, in the reactions of bicyclo[1.1.0]butanes (BCBs), computational studies have shown that subtle changes to the structure of the non-classical carbocation intermediates can control the regio- and stereochemistry of ring-opening reactions. nih.govresearchgate.net The cyclopropylcarbinyl (CC) and bicyclobutonium (BB) cations represent another canonical system, described as the smallest of the non-classical carbocations, which exist as two closely related, equilibrating structures. nih.govresearchgate.net

These computational investigations reveal that a spectrum of intermediates can exist, from purely non-classical (carbonium ions) to more localized classical equivalents (carbenium ions), depending on the substitution pattern of the cyclic precursor. nih.gov The degree of charge delocalization and the specific geometry of the non-classical intermediate dictate the reaction pathway and the distribution of products. nih.govresearchgate.net While direct computational studies on carbocation intermediates derived from this compound are less common, the principles established from studying related cyclic systems like the norbornyl and bicyclobutyl cations provide a robust theoretical framework for predicting and understanding potential cationic reaction pathways of seven-membered ring systems.

| Carbocation Type | Key Structural Feature | Bonding Description | Classic Example |

|---|---|---|---|

| Classical (Carbenium ion) | Trivalent, sp²-hybridized carbon | Localized positive charge in an empty p-orbital | tert-Butyl cation |

| Non-Classical (Carbonium ion) | Pentacoordinate (or higher) carbon | Delocalized charge via σ-bond participation (3c-2e bond) | 2-Norbornyl cation |

Theoretical Models for Aromaticity in Non-Benzenoid Systems

Aromaticity is a core concept in chemistry that describes the enhanced stability of certain cyclic, planar, and fully conjugated molecules. wikipedia.org While benzene is the archetypal aromatic compound, the principles of aromaticity extend to a wide range of non-benzenoid hydrocarbons and ions. purechemistry.orgslideshare.net The theoretical foundation for understanding this property is Hückel's rule, which states that a planar, cyclic, conjugated system with (4n + 2) π-electrons (where n is a non-negative integer) will be aromatic. purechemistry.orgbartleby.comquora.com

The cycloheptatriene framework, closely related to this compound, provides a classic example of non-benzenoid aromaticity. Cycloheptatriene itself is not aromatic because its sp³-hybridized -CH₂- group disrupts the cyclic conjugation. libretexts.org However, removal of a hydride ion (H⁻) from this position yields the cycloheptatrienyl cation, also known as the tropylium cation ([C₇H₇]⁺). libretexts.orgwikipedia.org This ion is a regular heptagonal, planar, cyclic species with 6 π-electrons (fitting Hückel's rule with n=1). wikipedia.orgfiveable.me The six π-electrons occupy three bonding molecular orbitals, leading to significant delocalization of the positive charge and exceptional stability for a carbocation. bartleby.comlibretexts.org This aromatic stabilization is so profound that salts of the tropylium cation are stable and can be readily isolated. wikipedia.org

In contrast to aromaticity, systems that are cyclic, planar, and conjugated but possess 4n π-electrons are termed antiaromatic and are exceptionally unstable. masterorganicchemistry.com The cycloheptatrienyl anion, with 8 π-electrons, is an example of an antiaromatic system. nih.gov Computational studies show that to avoid this instability, the anion distorts from planarity. nih.gov

Computational methods are vital for quantifying the aromaticity of non-benzenoid systems. One of the most widely used magnetic criteria is the Nucleus-Independent Chemical Shift (NICS). researchgate.netacs.orgnih.gov NICS calculations involve placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. Aromatic compounds sustain a diatropic ring current in a magnetic field, resulting in strong shielding (a negative NICS value) inside the ring. ddugu.ac.in Conversely, antiaromatic compounds sustain a paratropic ring current, leading to deshielding (a positive NICS value). nih.gov Experimental verification of aromaticity often comes from ¹H NMR spectroscopy, where protons on the exterior of an aromatic ring are deshielded and shifted downfield (e.g., 6.5-8 ppm), a consequence of the same induced ring current. libretexts.orgslideshare.net

| Property | Aromatic Systems (e.g., Tropylium Cation) | Antiaromatic Systems (e.g., Cyclopentadienyl (B1206354) Cation) | Nonaromatic Systems (e.g., Cycloheptatriene) |

|---|---|---|---|

| π-Electron Count | 4n + 2 | 4n | Variable (or conjugation is interrupted) |

| Geometry | Cyclic, Planar, Conjugated | Cyclic, Planar, Conjugated (often distorts to avoid) | Non-planar or conjugation is incomplete |

| Stability | Unusually stable | Unusually unstable | Similar to acyclic analogue |

| Magnetic Property (NICS) | Negative (shielded) | Positive (deshielded) | Near zero |

Synthesis and Reactivity of Functionalized 1,2,4,6 Cycloheptatetraene Derivatives

Design and Synthesis Strategies for Substituted Cycloheptatrienes

The construction of the cycloheptatriene (B165957) core with specific functional groups has been achieved through various synthetic strategies, most notably the Büchner ring expansion. This reaction, first discovered in 1885, involves the addition of a carbene to an aromatic ring, which then undergoes an electrocyclic ring expansion to form the seven-membered ring. wikipedia.org

Key synthetic approaches include:

The Büchner Ring Expansion: This classic method involves the reaction of a diazo compound, often ethyl diazoacetate, with an aromatic substrate like benzene (B151609). The reaction proceeds through the formation of a carbene, which cyclopropanates the aromatic ring to form a norcaradiene intermediate. This intermediate then opens to yield a cycloheptatriene derivative. wikipedia.orgwikipedia.org Initially, this reaction was performed under thermal or photochemical conditions and often resulted in a mixture of isomers. wikipedia.org

Transition-Metal Catalysis: The advent of transition-metal catalysis, particularly with dirhodium catalysts, has significantly improved the Büchner reaction. wikipedia.org These catalysts allow for milder reaction conditions and can provide high yields of single isomers by generating a metal carbenoid species. thieme-connect.com This method has been applied to the synthesis of various derivatives, including trifluoromethylated cycloheptatrienes. thieme-connect.com

Transition-Metal-Free Modifications: Recent advancements have led to transition-metal-free versions of the Büchner reaction. For instance, using trifluoromethylated N-tosylhydrazones as carbene precursors allows for the synthesis of trifluoromethyl-substituted cycloheptatrienes without the need for a metal catalyst. thieme-connect.com

Cycloaddition Reactions: Substituted cycloheptatrienes can also be synthesized via cycloaddition reactions. A novel route involves the cycloaddition of thiophene (B33073) 1,1-dioxides with cyclopropenes to generate alkyl-substituted cycloheptatrienes. acs.org Another approach is the Mn(II)-mediated formal intermolecular [2+2+2+1] cycloaddition of N-(acylmethyl)pyridinium iodides and naphthoquinone to create fused cycloheptatriene derivatives. nih.gov

Direct Functionalization: Existing cycloheptatriene rings can be directly functionalized. For example, methyl cycloheptatrienyl-1-carboxylate can be acylated at the 6-position using glutaryl chloride in the presence of AlCl₃. thieme-connect.com

| Synthetic Method | Description | Key Reagents/Catalysts | Typical Products |

|---|---|---|---|

| Classic Büchner Reaction | Carbene addition to an aromatic ring followed by ring expansion. wikipedia.org | Ethyl diazoacetate, Benzene (thermal/photochemical) | Mixture of cycloheptatriene carboxylic acid isomers. wikipedia.org |

| Transition-Metal Catalyzed Büchner Reaction | Milder, more selective version using metal carbenoids. thieme-connect.com | Diazo compounds, Rh(II), Cu(II), Ag(I) catalysts | Kinetic, non-conjugated cycloheptatrienyl esters. thieme-connect.com |

| Transition-Metal-Free Büchner Reaction | Uses alternative carbene precursors to avoid metals. thieme-connect.com | N-tosylhydrazones, Cs₂CO₃ | Trifluoromethylated cycloheptatrienes. thieme-connect.com |

| Cycloaddition | Building the ring from smaller components. acs.orgnih.gov | Thiophene 1,1-dioxides, Mn(II) salts | Alkyl-substituted and fused cycloheptatrienes. acs.orgnih.gov |

| Direct Acylation | Functionalization of a pre-formed cycloheptatriene. thieme-connect.com | Methyl cycloheptatrienyl-1-carboxylate, AlCl₃ | 6-acyl cycloheptatriene derivatives. thieme-connect.com |

Stereochemical Aspects of Derivative Synthesis

Controlling the stereochemistry during the synthesis of cycloheptatriene derivatives is crucial for their application in areas like total synthesis. Research has focused on developing enantioselective and diastereoselective methodologies.

An important area of development is the asymmetric intermolecular Büchner reaction. The use of disubstituted diazo esters has been shown to produce cycloheptatrienes with good to excellent enantioselectivity (up to 98% ee). bu.edu

Furthermore, the functionalization of existing cycloheptatriene scaffolds can be performed with high stereocontrol. For instance, the keto group of a 6-acyl cycloheptatriene derivative can be reduced enantioselectively. Reagent-controlled reductions can provide configuration-defined methyl-6-hydroxyalkyl cycloheptatriene-1-carboxylates with up to 80% enantiomeric excess. thieme-connect.com The use of chiral reducing agents like (–)-diisopinocampheylchloroborane allows for the stereospecific creation of hydroxyl groups on the substituent. thieme-connect.com

These stereoselective transformations are critical for producing optically active building blocks for the synthesis of complex molecules. For example, enantio- and diastereoselective transformations of cycloheptatriene itself have been used to synthesize sugars and related natural products. acs.org

| Method | Substrate/Reagent | Key Feature | Outcome |

|---|---|---|---|

| Asymmetric Intermolecular Büchner Reaction | Disubstituted diazo esters | Chiral catalyst guides the carbene addition. bu.edu | High enantioselectivity (up to 98% ee). bu.edu |

| Reagent-Controlled Enantioselective Reduction | Ketoester derivative of cycloheptatriene | Use of a chiral borane (B79455) reducing agent. thieme-connect.com | Configuration-defined alcohols (up to 80% ee). thieme-connect.com |

| Resolution via Chiral HPLC | Racemic cycloheptatriene derivatives | Separation of enantiomers. thieme-connect.com | Enantiomerically pure products (>99% ee). thieme-connect.com |

Reactivity Studies of Functionalized 1,3,5-Cycloheptatriene Systems

Functionalized cycloheptatrienes exhibit a rich and varied reactivity, largely governed by their unique electronic structure and the dynamic equilibrium with their valence isomer, norcaradiene. acs.org

Cycloaddition Reactions: Cycloheptatriene can act as a diene in Diels-Alder reactions, for example with maleic anhydride. wikipedia.org It also participates in higher-order cycloadditions. Depending on the reaction partner, it can undergo [6+4], [6+2], and [8+2] cycloadditions. acs.orgrsc.org For example, cycloheptatrienethione, an analogue of tropone (B1200060), reacts with cyclopentadiene (B3395910) in an [8+2] manner. rsc.org Transition metals, such as chromium(0), are often used to promote these higher-order cycloadditions. idexlab.com

Valence Isomerization: The cycloheptatriene (CHT) system is in equilibrium with its bicyclic valence isomer, norcaradiene (NCD). This equilibrium is fundamental to its reactivity. acs.org Electron-withdrawing groups on the methylene (B1212753) bridge can shift the equilibrium toward the norcaradiene form. This isomerization can be influenced by quantum mechanical tunneling, especially at low temperatures. acs.org

Formation of Tropylium (B1234903) Cation: A hallmark reaction of cycloheptatriene is the removal of a hydride ion from its CH₂ group to form the planar, aromatic tropylium cation. This can be achieved using oxidants like phosphorus pentachloride (PCl₅). wikipedia.org

Reactivity of Tropones: Cycloheptatrienones, commonly known as tropones, are important functionalized derivatives. The carbonyl group influences the ring's electronic properties. Nucleophilic substitution reactions can occur at the ring carbons. For instance, halogens or tosyloxy groups at the 4-position of the tropone ring can be replaced by amines. rsc.org

Skeleton-Reorganizing Reactions: In the presence of rhodium and acid catalysts, cycloheptatriene can undergo complex skeleton-reorganizing coupling reactions with amines to produce fused 1,2-dihydroquinolines. acs.org

| Reaction Type | Description | Example |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Acts as a diene. wikipedia.org | Reaction with maleic anhydride. wikipedia.org |

| Higher-Order Cycloaddition | Participates as a 6π or 8π system. acs.orgrsc.org | [8+2] cycloaddition of cycloheptatrienethione with cyclopentadiene. rsc.org |

| Hydride Abstraction | Forms the aromatic tropylium cation. wikipedia.org | Reaction with PCl₅. wikipedia.org |

| Nucleophilic Substitution | Occurs on functionalized derivatives like tropones. rsc.org | Replacement of a halogen on a tropone ring by an amine. rsc.org |

| Valence Isomerization | Equilibrium between cycloheptatriene and norcaradiene forms. acs.org | Influences cycloaddition pathways. acs.org |

Analogues with Heteroatoms (e.g., Aza-Cycloheptatetraenes)

Replacing one of the carbon atoms in the cycloheptatriene ring with a heteroatom leads to seven-membered heterocyclic compounds such as azepines (nitrogen), oxepines (oxygen), and thiepines (sulfur). These analogues have distinct properties and reactivity compared to the all-carbon system.

Azepines (Aza-cycloheptatrienes): These are seven-membered heterocycles containing a nitrogen atom. slideshare.net They exist in several tautomeric forms (1H-, 2H-, 3H-, and 4H-azepines). egyankosh.ac.in 1H-azepines are often unstable but can be stabilized by an electron-withdrawing group on the nitrogen. egyankosh.ac.in A common synthesis method is the ring expansion of an aromatic ring via nitrene insertion. For example, the reaction of benzene with N-ethoxycarbonyl nitrene yields N-ethoxycarbonyl-1H-azepine. egyankosh.ac.in Aryl azides can also serve as nitrene precursors under thermal or photolytic conditions. researchgate.net

Oxepines (Oxa-cycloheptatrienes): The oxygen-containing analogues are known as oxepines. slideshare.net Like cycloheptatriene, the oxepine ring exists in a non-planar boat conformation and is in equilibrium with its valence isomer, benzene oxide. A common synthetic route involves the epoxidation of a substituted cyclohexadiene followed by debromination. slideshare.net

Thiepines (Thia-cycloheptatrienes): The sulfur analogues, thiepines, are generally less stable than oxepines and have not been isolated at room temperature. slideshare.net

The presence of the heteroatom significantly influences the stability of the valence isomers. The equilibrium between the seven-membered ring and its bicyclic isomer is a key feature of these heterocyclic systems, similar to the parent cycloheptatriene. acs.org

| Analogue | Heteroatom | Common Synthesis Method | Key Structural Feature |

|---|---|---|---|

| Azepine | Nitrogen | Nitrene insertion into benzene. slideshare.netegyankosh.ac.in | Exists in multiple tautomeric forms; stability depends on N-substituent. egyankosh.ac.in |

| Oxepine | Oxygen | Epoxidation/debromination of cyclohexadienes. slideshare.net | In equilibrium with benzene oxide. slideshare.net |

| Thiepine | Sulfur | (Generally unstable) | Less stable than oxepine. slideshare.net |

Q & A

Q. What experimental methods are used to synthesize and stabilize 1,2,4,6-cycloheptatetraene in laboratory settings?

Q. How is this compound characterized spectroscopically?

- Methodological Answer : UV-Vis spectroscopy reveals absorption bands starting at 390 nm, extending to 220 nm . Infrared (IR) and Raman spectroscopy identify vibrational modes associated with conjugated tetraene systems. Computational methods (e.g., DFT) validate experimental spectra and predict electronic transitions .

Q. What theoretical frameworks explain the electronic structure of this compound?

- Methodological Answer : Ab initio calculations (e.g., G2(MP2,SVP)) and density functional theory (DFT) are used to model its electronic configuration. The molecule exhibits a singlet ground state with antiaromatic character, lying 49 kJ/mol higher in energy than fulvenallene, its more stable isomer .

Advanced Research Questions

Q. How do computational and experimental data resolve contradictions in the stability of this compound isomers?

Q. What mechanistic insights explain the interconversion of this compound with phenylcarbene and benzocyclopropene?

- Methodological Answer : The interconversion involves bicyclic intermediates (e.g., bicyclo[4.1.0]hepta-2,4,6-triene) with low activation barriers (8 kJ/mol). Rate-determining steps, such as rearrangement to fulvenallene, are probed via kinetic trapping experiments and transition-state calculations .

Q. How do supramolecular containers influence the reactivity of this compound?

- Methodological Answer : Hemicarcerands restrict molecular motion, preventing dimerization or decomposition. This allows for precise NMR and UV-Vis studies of its intrinsic reactivity, such as cycloaddition tendencies .

Data Contradictions and Resolution

Q. Why do computational models and experimental observations differ in predicting the stability of C₇H₆ isomers?

- Methodological Answer : Computational models often assume gas-phase conditions, favoring thermodynamically stable isomers (e.g., fulvenallene). Experimental studies under matrix or encapsulation conditions trap metastable isomers (e.g., this compound) due to kinetic control . Cross-validation using hybrid QM/MM methods bridges this gap.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.